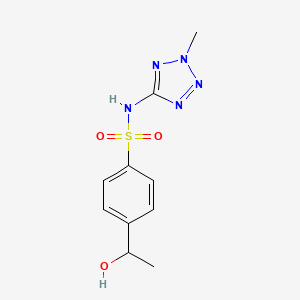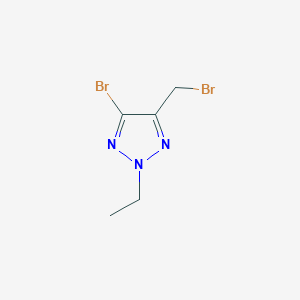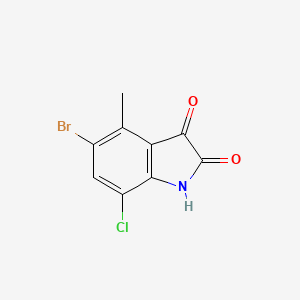
4-Fluoro-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methylbutan-2-ol is an organic compound belonging to the class of secondary alcohols It is characterized by the presence of a fluorine atom and a methyl group attached to the second carbon of the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methylbutan-2-one with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-fluoro-2-methylbutan-2-one using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-2-methylbutan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 4-fluoro-2-methylbutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products:
Oxidation: 4-Fluoro-2-methylbutan-2-one.
Reduction: 4-Fluoro-2-methylbutane.
Substitution: 4-Fluoro-2-methylbutyl chloride or bromide.
Scientific Research Applications
4-Fluoro-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylbutan-2-ol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. This can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with a similar structure but without the fluorine atom.
2-Methyl-2-butanol: A tertiary alcohol with a similar carbon backbone but different substitution pattern.
4-Fluoro-2-butanol: A secondary alcohol with a fluorine atom but lacking the methyl group.
Uniqueness: 4-Fluoro-2-methylbutan-2-ol is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, while the methyl group influences its steric and electronic characteristics.
Properties
Molecular Formula |
C5H11FO |
|---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
4-fluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H11FO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 |
InChI Key |
WVQGEEXDBSZVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



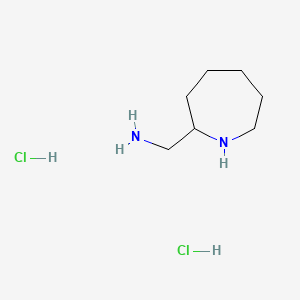
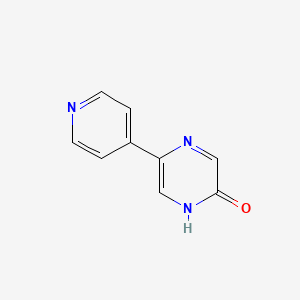

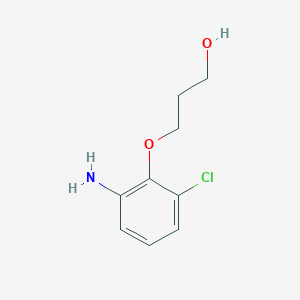
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
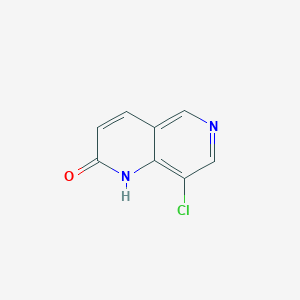


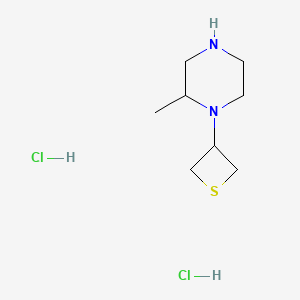
![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
